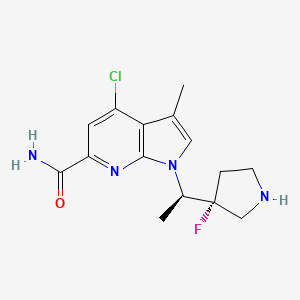
Preladenant-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. This compound is primarily investigated for its potential therapeutic effects in treating Parkinson’s disease. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Preladenant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Preladenant-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the deuterated methoxy group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Preladenant-d3 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are used to study the structure-activity relationship and optimize the pharmacological properties of the compound.
Applications De Recherche Scientifique
Preladenant-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and stability of Preladenant.
Biology: Investigating the interaction of Preladenant with adenosine 2A receptors.
Medicine: Exploring the therapeutic potential of Preladenant in treating Parkinson’s disease and other neurological disorders.
Industry: Developing radiotracers for imaging adenosine 2A receptors in tumors.
Mécanisme D'action
Preladenant-d3 exerts its effects by selectively antagonizing the adenosine 2A receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and modulation of immune responses. By blocking this receptor, this compound can reduce the symptoms of Parkinson’s disease and potentially improve motor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
SCH 412348: Another selective adenosine 2A receptor antagonist with similar pharmacological properties.
Istradefylline: A clinically approved adenosine 2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
Preladenant-d3 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research.
Conclusion
This compound is a significant compound in the field of medicinal chemistry, offering valuable insights into the treatment of neurological disorders. Its unique properties and extensive research applications make it a promising candidate for further investigation and development.
Propriétés
Formule moléculaire |
C25H29N9O3 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
4-(furan-2-yl)-10-[2-[4-[4-[2-(trideuteriomethoxy)ethoxy]phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3 |
Clé InChI |
DTYWJKSSUANMHD-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
SMILES canonique |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




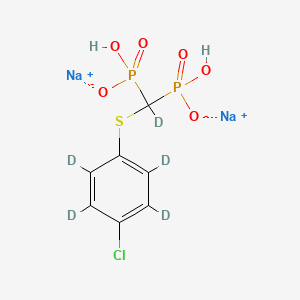

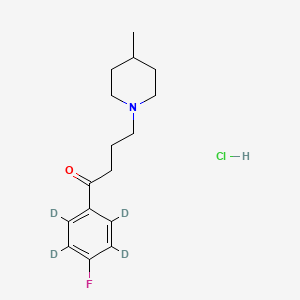
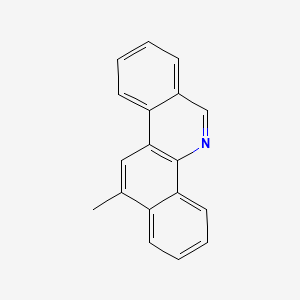
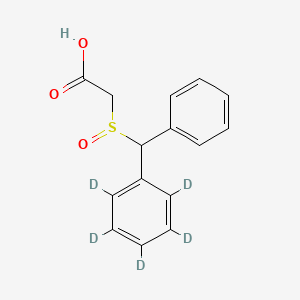
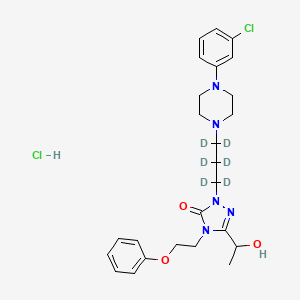

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

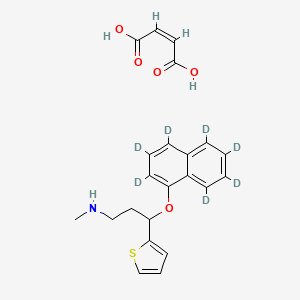
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
